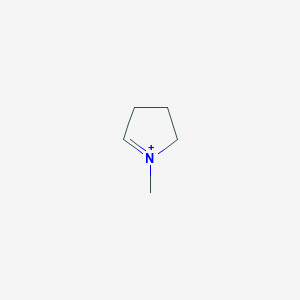

1-Methylpyrrolinium

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

16032-02-3 |

|---|---|

分子式 |

C5H10N+ |

分子量 |

84.14 g/mol |

IUPAC名 |

1-methyl-3,4-dihydro-2H-pyrrol-1-ium |

InChI |

InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1 |

InChIキー |

FDWZAOGDOVQOLD-UHFFFAOYSA-N |

SMILES |

C[N+]1=CCCC1 |

正規SMILES |

C[N+]1=CCCC1 |

他のCAS番号 |

16032-02-3 |

同義語 |

1-methyl-delta(1)-pyrrolinium 1-methyl-delta(1)-pyrrolinium chloride 1-methyl-delta(1)-pyrrolinium, 2-(14)C-labeled 1-methylpyrrolinium N-methylpyrrolinium |

製品の起源 |

United States |

Biosynthesis of 1 Methylpyrrolinium

Early Precursors and Pathway Initiation

The biosynthesis of 1-methylpyrrolinium originates from primary metabolism, utilizing fundamental amino acids as its starting blocks. The initial phase of the pathway is dedicated to the synthesis of putrescine, a C4 diamine, which can be achieved through two distinct routes originating from either L-ornithine or L-arginine. d-nb.infooup.com

L-Ornithine and L-Arginine as Primary Metabolic Origins

L-ornithine and L-arginine serve as the foundational molecules for the synthesis of the pyrrolidine (B122466) ring found in a variety of alkaloids. mdpi.comwikipedia.org In many plants, both amino acids are recognized as the primary precursors for putrescine biosynthesis. oup.comamazonaws.com The relative contribution of each pathway can vary between plant species and is influenced by developmental and environmental factors. nih.gov For instance, studies in the Solanaceae family, known for producing nicotine (B1678760) and tropane (B1204802) alkaloids, have confirmed the roles of both L-ornithine and L-arginine in initiating the pathway leading to the this compound cation. wikipedia.orgoup.com Isotopic tracer studies in mice have also shown that both dietary and plasma arginine are the main precursors for the synthesis of ornithine and the subsequent formation of citrulline, highlighting the interconnectedness of these metabolic pathways. nih.gov

Ornithine Decarboxylase (ODC)-Dependent Formation of Putrescine

One of the primary routes to putrescine is the direct decarboxylation of L-ornithine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.orgnih.gov The ODC pathway is a crucial step in providing putrescine for the synthesis of nicotine and other alkaloids in plants like Nicotiana tabacum. amazonaws.com Research involving the down-regulation of the ODC gene has demonstrated a significant reduction in nicotine levels, indicating that this pathway is a major contributor to the putrescine pool destined for alkaloid synthesis. amazonaws.comnih.gov In mammalian systems, the ODC-dependent pathway is considered the conventional and dominant route for polyamine synthesis. oup.com

Arginine Decarboxylase (ADC)-Mediated Route to Putrescine

An alternative pathway for putrescine synthesis begins with L-arginine. allenpress.comd-nb.info In this route, L-arginine is first decarboxylated by arginine decarboxylase (ADC) to produce agmatine (B1664431). d-nb.infomdpi.com Agmatine is then converted to putrescine through a two-step process. First, agmatine is hydrolyzed by agmatine iminohydrolase (or agmatine deiminase) to form N-carbamoylputrescine. allenpress.commicrobiologyresearch.org Subsequently, N-carbamoylputrescine amidohydrolase (or N-carbamoylputrescine amidase) hydrolyzes N-carbamoylputrescine to yield putrescine and urea. mdpi.commdpi.com This pathway is prevalent in bacteria and plants and can serve as a primary or supplementary source of putrescine. d-nb.infooup.commdpi.com In Escherichia coli, for example, engineered strains co-expressing L-arginine decarboxylase and agmatine ureohydrolase have been used for the efficient production of putrescine from L-arginine. mdpi.com

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO₂ | ODC-Dependent Pathway |

| Arginine Decarboxylase (ADC) | L-Arginine | Agmatine, CO₂ | ADC-Mediated Route |

| Agmatine Iminohydrolase | Agmatine, H₂O | N-Carbamoylputrescine, NH₃ | ADC-Mediated Route |

| N-Carbamoylputrescine Amidohydrolase | N-Carbamoylputrescine, H₂O | Putrescine, Urea, CO₂ | ADC-Mediated Route |

| Putrescine N-Methyltransferase (PMT) | Putrescine, S-Adenosylmethionine (SAM) | N-Methylputrescine, S-Adenosylhomocysteine (SAH) | N-Methylation of Putrescine |

| N-Methylputrescine Oxidase (MPO) | N-Methylputrescine, O₂, H₂O | 4-Methylaminobutanal, NH₃, H₂O₂ | Oxidative Deamination |

| Spontaneous Cyclization | 4-Methylaminobutanal | This compound Cation, H₂O | Final Ring Formation |

N-Methylation of Putrescine

Following its synthesis, putrescine undergoes a crucial modification step: N-methylation. This reaction is the first committed step that diverts putrescine from general polyamine metabolism specifically toward the biosynthesis of nicotine and tropane alkaloids. oup.comnih.gov

Role of Putrescine N-Methyltransferase (PMT)

The enzyme responsible for the methylation of putrescine is Putrescine N-Methyltransferase (PMT). nih.govwikipedia.org PMT catalyzes the transfer of a methyl group to one of the primary amino groups of putrescine, resulting in the formation of N-methylputrescine. ontosight.aihmdb.ca This enzyme is a key control point in the biosynthesis of these alkaloids, and its activity is often localized to specific tissues, such as the roots of many Solanaceae species. oup.com PMT has been isolated and characterized from various plants, including Nicotiana, Atropa, and Hyoscyamus species. oup.comnih.govoup.com Interestingly, PMT is thought to have evolved from spermidine (B129725) synthase, an enzyme involved in ubiquitous polyamine metabolism, highlighting a case of functional divergence in enzyme evolution. nih.govfrontiersin.org

S-Adenosylmethionine (SAM) as the Methyl Donor

The methyl group transferred by PMT is supplied by the universal methyl donor, S-Adenosylmethionine (SAM). nih.govfrontiersin.org SAM is a common cosubstrate in a vast number of metabolic reactions involving the transfer of a methyl group. wikipedia.org It is synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase. nih.gov In the PMT-catalyzed reaction, the methyl group from SAM is transferred to putrescine, yielding N-methylputrescine and S-adenosylhomocysteine (SAH) as products. wikipedia.org The availability of SAM is therefore essential for the biosynthesis of this compound and the subsequent alkaloids. wikipedia.org The final step in the formation of the this compound cation involves the oxidative deamination of N-methylputrescine by the copper-containing enzyme N-methylputrescine oxidase (MPO). mdpi.comoup.com This reaction forms 4-methylaminobutanal, which then undergoes spontaneous intramolecular cyclization to form the stable this compound cation. wikipedia.orgallenpress.com

| Research Focus | Organism/System Studied | Key Findings | Reference(s) |

| Enzyme Characterization | Hyoscyamus albus (White Henbane) | PMT activity follows an ordered bi-bi reaction mechanism. Km values for putrescine and SAM were determined to be 277 µM and 203 µM, respectively. | oup.com |

| Gene Expression | Nicotiana sylvestris | PMT gene expression is localized to the roots and is induced by methyl jasmonate, a signaling molecule involved in plant defense. | oup.com |

| Evolutionary Origin | Datura stramonium, Arabidopsis thaliana | PMT likely evolved from spermidine synthase. Mutagenesis studies successfully converted spermidine synthase activity to PMT activity by altering a few key amino acids. | frontiersin.org |

| Structural Analysis | Solanaceae and Convolvulaceae species | Protein modeling based on spermidine synthase crystal structures suggests that while the overall fold is similar, the binding of substrates and co-substrates differs significantly between PMT and spermidine synthase. | nih.gov |

| Metabolic Engineering | Escherichia coli, Saccharomyces cerevisiae | Heterologous expression of plant-derived ODC, PMT, and diamine oxidase genes enabled the de novo production of N-methylpyrrolinium in microbes. | nih.govacs.org |

Oxidative Deamination and Cyclization

The formation of the this compound cation from its precursor, N-methylputrescine, is a two-step process. It begins with an enzymatic oxidation followed by a spontaneous, non-enzymatic cyclization. nih.govresearchgate.net This sequence ensures the efficient conversion of a linear polyamine into a reactive cyclic iminium ion, primed for subsequent biosynthetic steps. mdpi.comiastate.edu

The first committed step in this sequence is the oxidative deamination of N-methylputrescine, a reaction catalyzed by the enzyme N-methylputrescine oxidase (MPO). oup.comoup.com MPO is a copper-containing amine oxidase that specifically targets the primary amino group of N-methylputrescine. nih.govallenpress.comoup.com The reaction consumes molecular oxygen and water, producing 4-methylaminobutanal, ammonia, and hydrogen peroxide. oup.com

MPO has evolved from general diamine oxidases to exhibit a strong preference for N-methylated diamines like N-methylputrescine over symmetrical, non-methylated diamines such as putrescine. oup.comoup.com This substrate specificity is crucial for channeling the metabolic flow towards the synthesis of nicotine and tropane alkaloids. nih.govoup.com In Nicotiana tabacum (tobacco), MPO genes are expressed predominantly in the roots, the primary site of nicotine synthesis, and their expression is induced by jasmonate, a signaling molecule associated with plant defense. oup.comcapes.gov.br Studies have shown that MPO1 in tobacco is localized in peroxisomes, which is essential for its function in nicotine biosynthesis. oup.com

| Enzyme | Substrate | Product | Cofactor | Plant Family Example |

| N-Methylputrescine Oxidase (MPO) | N-Methylputrescine | 4-Methylaminobutanal | Copper (Cu) | Solanaceae |

The product of the MPO reaction, 4-methylaminobutanal, is an unstable intermediate. iastate.edunih.gov It immediately undergoes a spontaneous intramolecular cyclization to form the this compound cation. nih.govmdpi.com This reaction is a non-enzymatic process driven by the chemical reactivity of the functional groups within the molecule. nih.gov Specifically, the secondary amino group acts as a nucleophile, attacking the electrophilic aldehyde carbon, leading to the formation of a five-membered ring and the elimination of a water molecule. researchgate.net This intramolecular Schiff base formation results in a stable, cyclic iminium cation, which is the this compound ion. nih.gov The formation of this cation is the critical ring-closing event that establishes the pyrrolidine core of numerous alkaloids. allenpress.commdpi.com

In Planta Biosynthetic Studies Across Diverse Plant Genera

The pathway leading to the this compound cation is a conserved feature in several plant families known for producing distinct classes of alkaloids. However, the specific enzymes and regulatory mechanisms can show evolutionary divergence.

In the genus Nicotiana, the this compound cation is the direct precursor to the pyrrolidine ring of nicotine. allenpress.comkglmeridian.com The entire genus is recognized for producing these types of metabolites, which serve as a defense against herbivores. allenpress.comkglmeridian.com The biosynthesis primarily occurs in the roots, from where the final alkaloids are transported to the leaves. allenpress.comtandfonline.com The pathway begins with the amino acid ornithine, which is converted to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. allenpress.comoup.com MPO then catalyzes the oxidative deamination of N-methylputrescine, leading to 4-methylaminobutanal, which spontaneously cyclizes into the this compound cation. allenpress.comoup.com This cation then condenses with a derivative of nicotinic acid to form nicotine. allenpress.comebi.ac.uk Studies silencing the gene A622, an oxidoreductase, resulted in the accumulation of the N-methylpyrrolinium cation, confirming its role as a key intermediate in the pathway. uniprot.org

Within the broader Solanaceae family, which includes genera like Atropa, Datura, and Duboisia, the this compound cation is the foundational building block for tropane alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570). nih.govnih.gov The initial steps are homologous to the pathway in Nicotiana, involving the conversion of putrescine to N-methylputrescine and its subsequent oxidation and cyclization to the this compound cation. nih.govnih.gov Feeding studies using labeled ornithine in Datura stramonium confirmed the presence of 4-methylaminobutanal as an intermediate. mdpi.com From the this compound cation, the pathway diverges significantly. It undergoes a condensation with a malonyl-CoA-derived unit, a reaction mediated by a type III polyketide synthase, to eventually form tropinone (B130398), the bicyclic core of tropane alkaloids. nih.govresearchgate.netresearchgate.net This demonstrates how the same initial precursor is utilized to create vastly different alkaloid structures within the same plant family. pnas.org

| Genus | Plant Example | Major Alkaloid Class | Biosynthesis Location |

| Nicotiana | N. tabacum (Tobacco) | Pyridine (B92270) Alkaloids (Nicotine) | Roots |

| Atropa | A. belladonna (Deadly Nightshade) | Tropane Alkaloids (Hyoscyamine) | Roots |

| Datura | D. stramonium (Jimsonweed) | Tropane Alkaloids (Hyoscyamine) | Roots |

| Duboisia | D. myoporoides | Tropane Alkaloids (Scopolamine) | Roots |

The biosynthesis of cocaine in Erythroxylum coca also proceeds via the this compound cation, highlighting a case of convergent evolution of tropane alkaloid pathways. nih.govwikipedia.org While the cation is a common intermediate, the enzymatic steps leading to its formation and its subsequent utilization in E. coca differ from those in the Solanaceae. pnas.orgpnas.org For instance, evidence suggests that in E. coca, the pathway may proceed through the methylation of spermidine rather than putrescine, followed by oxidation to form N-methylputrescine and subsequently the this compound cation. pnas.org Feeding studies using labeled N-methylpyrrolinium chloride into coca leaves demonstrated its incorporation into methylecgonine (B8769275), a direct precursor to cocaine. iastate.edu Stereoselectivity studies have shown that the oxidation of N-methylputrescine to the pyrrolinium ion in E. coca is stereoselective, with the pro-S hydrogen atom being preferentially removed. acs.org Following its formation, the cation condenses with two acetyl-CoA derived units to form the tropane skeleton, which is then modified through several steps, including esterification with a benzoyl group, to produce cocaine. wikipedia.orgoup.com Unlike in the Solanaceae where biosynthesis occurs in the roots, cocaine synthesis and accumulation happen in the leaves. mdpi.comoup.com

Dendrobium Species and Pyrrolidine Alkaloid Pathways

The genus Dendrobium, a significant group within the Orchidaceae family, is known for producing a variety of bioactive alkaloids. frontiersin.orgnih.gov Among these are pyrrolidine alkaloids, a class of compounds synthesized via a pathway in which this compound is the central precursor. frontiersin.orgresearchgate.net

The biosynthetic route to this compound in Dendrobium species mirrors the general pathway. frontiersin.org It begins with L-ornithine, which is converted to putrescine by ornithine decarboxylase (ODC). frontiersin.orgresearchgate.net Subsequently, putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to yield N-methylputrescine. frontiersin.orgresearchgate.net In the final enzymatic step, a primary amine: oxygen oxidoreductase (AOC), an enzyme analogous to MPO, deaminates and oxidizes N-methylputrescine to produce the this compound cation. frontiersin.orgresearchgate.net This cation is explicitly identified as the precursor to all pyrrolidine alkaloids found in these orchids. frontiersin.orgresearchgate.net

Once formed, this compound serves as a building block for more complex alkaloids. frontiersin.org For instance, the enzyme acetyl-CoA acetyltransferase (AACT) facilitates the reaction of one molecule of this compound with two molecules of acetyl-CoA to form the enantiomers (-)-hygrine (B1206219) and (+)-hygrine. frontiersin.orgresearchgate.net Furthermore, the combination of (R)-2-acetoacetyl-CoA-1-methylpyrrolidine with this compound can lead to the formation of cuscohygrine. researchgate.net Another type of alkaloid found in Dendrobium, shihunine, is a phthalidepyrrolidine alkaloid, indicating the diverse downstream modifications of the core pyrrolidine structure derived from this compound. rsc.org

Table 2: Pyrrolidine-Derived Alkaloids in Dendrobium Species

| Alkaloid | Precursor(s) | Type |

|---|---|---|

| (+)-Hygrine | This compound, Acetyl-CoA | Pyrrolidine |

| (-)-Hygrine | This compound, Acetyl-CoA | Pyrrolidine |

| Cuscohygrine | This compound, (R)-2-acetoacetyl-CoA-1-methylpyrrolidine | Pyrrolidine |

| Shihunine | This compound (inferred), 4-2′-Carboxyphenyl-4-oxobutanoic acid | Phthalidepyrrolidine |

Role of 1 Methylpyrrolinium As a Key Intermediate in Alkaloid Diversification

Tropane (B1204802) Alkaloid Biosynthesis

The biosynthetic pathway of tropane alkaloids is a highly orchestrated process that begins with the amino acid ornithine. nih.gov Through the action of several enzymes, including ornithine decarboxylase, putrescine N-methyltransferase, and N-methylputrescine oxidase, ornithine is converted into the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation then enters the central stage of tropane alkaloid synthesis, where it is elaborated into the core bicyclic structure.

The formation of the tropane skeleton involves the condensation of the ornithine-derived N-methyl-Δ¹-pyrrolinium cation with two acetate (B1210297) units, which are supplied in the form of malonyl-CoA. nih.govresearchgate.netnih.gov This crucial step bridges the primary metabolism of amino acids and fatty acids to create the foundational structure of tropane alkaloids. For many years, the precise enzymatic mechanism connecting these precursors remained elusive. nih.govnih.gov

Recent research has identified a class of type III polyketide synthases, known as pyrrolidine (B122466) ketide synthases (PYKS), as the key enzymes catalyzing the condensation reaction. researchgate.netnih.gov These enzymes have been characterized in several hyoscyamine- and scopolamine-producing plants, including Atropa belladonna (AbPYKS), Anisodus acutangulus (AaPYKS), and Datura stramonium (DsPYKS). researchgate.netnih.gov

One proposed mechanism involves a PYKS-mediated condensation of malonyl-CoA to generate a 3-oxo-glutaric acid intermediate. This intermediate then undergoes a non-enzymatic Mannich-like condensation with the N-methyl-Δ¹-pyrrolinium cation. researchgate.netnih.gov An alternative, non-canonical mechanism has also been described where a PYKS enzyme directly utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate for two rounds of malonyl-CoA-mediated chain elongation. researchgate.netnih.govnih.govrepec.org

Table 1: Key Polyketide Synthases in Tropane Alkaloid Biosynthesis

| Enzyme | Abbreviation | Source Organism | Function |

|---|---|---|---|

| Pyrrolidine Ketide Synthase | AbPYKS | Atropa belladonna | Catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netresearchgate.net |

| Pyrrolidine Ketide Synthase | AaPYKS | Anisodus acutangulus | Involved in the condensation of N-methylpyrrolinium and malonyl-CoA units. researchgate.netnih.gov |

Regardless of the precise mechanism, the reaction catalyzed by PYKS enzymes results in the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netnih.govnih.govrepec.orgresearchgate.netresearchgate.net This compound is a critical intermediate that contains both the pyrrolidine ring from the N-methyl-Δ¹-pyrrolinium cation and a four-carbon chain derived from the two malonyl-CoA units. researchgate.netnih.gov The formation of this intermediate is a key step that sets the stage for the subsequent cyclization to form the tropane ring. acs.orgacs.org

The conversion of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to tropinone (B130398), the first intermediate with the characteristic 8-azabicyclo[3.2.1]octane core, is catalyzed by a specific cytochrome P450 enzyme, designated CYP82M3. researchgate.netnih.govnih.govrepec.orgresearchgate.net In Atropa belladonna, this enzyme is known as AbCYP82M3. researchgate.netnih.govrepec.orgresearchgate.net This enzyme is believed to catalyze the oxidation, dehydration, condensation, and decarboxylation required to form the bicyclic structure of tropinone from the linear precursor. researchgate.net

Tropinone stands at a crucial branch point in the biosynthesis of different tropane alkaloids. The stereospecific reduction of the 3-carbonyl group of tropinone is catalyzed by two distinct enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). mdpi.comnih.govresearchgate.netoup.com TR-I specifically catalyzes the reduction of tropinone to tropine (B42219) (3α-tropanol), which is the precursor for the biosynthesis of hyoscyamine (B1674123) and scopolamine (B1681570). mdpi.comresearchgate.net This reduction is dependent on NADPH. wikipedia.org

Tropine, formed by the action of TR-I, serves as the alcohol moiety for esterification with tropic acid to produce hyoscyamine. uomustansiriyah.edu.iq Further enzymatic modification of hyoscyamine by hyoscyamine 6β-hydroxylase leads to the formation of scopolamine. mdpi.com The tropane ring system derived from the N-methyl-Δ¹-pyrrolinium cation is also a central component in the biosynthesis of cocaine, although the downstream pathways diverge. nih.govnih.gov

Pyrrolidine Alkaloid Biosynthesis

The 1-methylpyrrolinium cation is a foundational element in the biosynthesis of numerous pyrrolidine alkaloids. nih.gov It is formed from putrescine, which is first methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). researchgate.netresearchgate.net Subsequently, N-methylputrescine is oxidized, a reaction catalyzed by methylputrescine oxidase (MPO), to form 4-methylaminobutanal. This intermediate then spontaneously cyclizes to yield the reactive this compound cation. researchgate.netresearchgate.net

A key pathway in the diversification of pyrrolidine alkaloids involves the condensation of the this compound cation with a molecule derived from acetyl-CoA. Specifically, the reaction involves acetoacetyl-CoA, which is formed by the action of enzymes such as Acetyl-CoA Acetyltransferase (AACT). researchgate.net The this compound cation reacts with acetoacetyl-CoA in a Mannich-like reaction, leading to the formation of hygrine (B30402), a precursor for more complex tropane alkaloids. researchgate.netwikipedia.org

The condensation of the this compound cation with acetoacetyl-CoA yields hygrine. wikipedia.org This process can result in the formation of two stereoisomers, (–)-hygrine and (+)-hygrine. The specific enantiomer produced is dependent on the plant species and the stereospecificity of the enzymes involved in the subsequent reduction and cyclization steps. These hygrine enantiomers serve as precursors for the biosynthesis of tropane alkaloids.

Cuscohygrine, a more complex pyrrolidine alkaloid, is also derived from the this compound cation. wikipedia.org Its biosynthesis is thought to occur through the condensation of a hygrine molecule with a second this compound cation. wikipedia.org An alternative proposed pathway involves the reaction of two this compound cations with an acetoacetyl-CoA-derived unit. nih.govwikipedia.org This highlights the role of the this compound ion as a versatile building block for constructing more elaborate alkaloid structures.

Nicotine (B1678760) and Pyridine (B92270) Alkaloid Biosynthesis

In addition to its role in pyrrolidine alkaloid formation, the this compound cation is a crucial precursor for the pyrrolidine ring of nicotine and related pyridine alkaloids found in Nicotiana species. uomustansiriyah.edu.iqwikipedia.org

The biosynthesis of nicotine involves a key condensation reaction between the this compound cation and a derivative of nicotinic acid. uomustansiriyah.edu.iqebi.ac.uknih.gov While the exact nicotinic acid-derived metabolite and the specific enzyme, often referred to as a nicotine synthase, are still under full characterization, this coupling step is fundamental to the formation of the nicotine molecule. ebi.ac.uknih.gov This reaction effectively joins the pyridine and pyrrolidine rings to create the characteristic structure of nicotine. researchgate.net

Nornicotine (B190312) is primarily formed through the N-demethylation of nicotine, a reaction catalyzed by a cytochrome P450 enzyme. researchgate.netoup.com Therefore, its pyrrolidine ring originates from the same this compound cation that is incorporated into nicotine.

The biosynthesis of anatabine (B1667383), however, appears to follow a different path. Both of its rings are derived from nicotinic acid, suggesting a dimerization of a nicotinic acid metabolite. oup.com The pathway leading to anatabine is considered distinct from the one that utilizes the this compound cation for the formation of nicotine's pyrrolidine ring. oup.comoup.com

Interactive Data Table: Role of this compound in Alkaloid Biosynthesis

| Precursor | Condensing Partner | Key Intermediate / Product | Resulting Alkaloid Class |

| This compound | Acetoacetyl-CoA | Hygrine | Pyrrolidine |

| This compound | Hygrine | Cuscohygrine | Pyrrolidine |

| This compound | Nicotinic Acid Derivative | Nicotine | Pyridine |

: Calystegine Biosynthesis and Other N-Methylpyrrolinium-Derived Structures

The N-methyl-Δ1-pyrrolinium cation is a pivotal branch-point metabolite in the biosynthesis of a diverse array of alkaloids, including tropane alkaloids, nicotine, and calystegines. nih.govnih.gov Its formation represents a crucial commitment step, diverting primary metabolites into complex secondary metabolic pathways. This section focuses on the biosynthetic route from the this compound cation to calystegines and other related tropane alkaloids, highlighting the enzymatic steps that create structural diversity.

The biosynthesis of tropane alkaloids commences with the formation of the bicyclic ketone, tropinone. researchgate.net This central precursor originates from the this compound cation and serves as the substrate for two distinct, stereospecific enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). oup.comnih.gov These enzymes catalyze the reduction of the carbonyl group of tropinone, but with opposite stereoselectivity, leading to two different tropanol isomers. oup.com This enzymatic bifurcation is a critical point of diversification in the pathway.

Tropinone Reductase I (TRI) reduces tropinone to tropine (3α-tropanol). nih.govnih.gov Tropine is the precursor for the well-known anticholinergic tropane alkaloids, hyoscyamine and scopolamine. nih.govresearchgate.net

Tropinone Reductase II (TRII) reduces tropinone to pseudotropine (3β-tropanol). nih.govnih.gov Pseudotropine is the direct precursor for the biosynthesis of calystegines. researchgate.netresearchgate.netnih.gov

The regulation of metabolic flow through these two branches is influenced by the respective activities of TRI and TRII and their access to the shared precursor, tropinone. nih.gov

Calystegine Biosynthesis

Calystegines are a group of polyhydroxylated nortropane alkaloids that are derived from pseudotropine. researchgate.netresearchgate.net Feeding experiments using labeled tropinone in root cultures of Calystegia sepium have confirmed that both tropinone and pseudotropine are intermediates in the calystegine biosynthetic pathway. nih.gov

Recent research has begun to elucidate the subsequent steps in the conversion of pseudotropine to calystegines. A key discovery is the role of a BAHD acyltransferase from Atropa belladonna, named 3β-tigloyloxytropane synthase (TS). nih.gov This enzyme catalyzes the esterification of 3β-tropanol (pseudotropine) with tigloyl-CoA to form 3β-tigloyloxytropane, which has been identified as a key intermediate in the biosynthesis of calystegines. nih.gov Silencing the gene for this enzyme in A. belladonna was shown to disrupt the production of calystegine A3. nih.gov

Following the formation of this acylated intermediate, the pathway is thought to involve N-demethylation and ring-hydroxylation steps catalyzed by cytochrome P450 enzymes. nih.gov For example, one such enzyme, AbP450-5021, has been shown to catalyze the N-demethylation of acyl pseudotropines to produce acyl norpseudotropines, which are precursors to the N-demethylated nortropane core of calystegines. nih.gov Subsequent hydrolysis and hydroxylation reactions are presumed to yield the final variety of calystegine structures, such as calystegines A3, A5, and B2. researchgate.netnih.gov

Other N-Methylpyrrolinium-Derived Structures

The diversification originating from the this compound cation extends beyond calystegines. As mentioned, the alternative reduction of tropinone by TRI leads to tropine, the precursor for hyoscyamine and scopolamine. nih.govresearchgate.net Furthermore, in plants of the Erythroxylaceae family, the this compound cation is a precursor for the biosynthesis of cocaine. researchgate.net This highlights the central role of this cation in generating a wide range of structurally and pharmacologically diverse alkaloids across different plant families.

The table below summarizes the key enzymes involved in the diversification of the tropane alkaloid pathway leading to calystegines.

Table 1: Key Enzymes in the Biosynthesis of Calystegines and Related Tropane Alkaloids

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role |

|---|---|---|---|---|

| Tropinone Reductase I | TRI | Tropinone, NADPH | Tropine (3α-tropanol) | Directs metabolic flow towards hyoscyamine and scopolamine biosynthesis. nih.gov |

| Tropinone Reductase II | TRII | Tropinone, NADPH | Pseudotropine (3β-tropanol) | Directs metabolic flow towards calystegine biosynthesis. nih.gov |

| 3β-tigloyloxytropane synthase | TS | 3β-tropanol, Tigloyl-CoA | 3β-tigloyloxytropane | Catalyzes a key esterification step in the calystegine pathway. nih.gov |

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3β-acetoxytropane |

| 3β-tigloyloxytropane |

| 3β-tropanol |

| 3α-tropanol |

| Calystegine A3 |

| Calystegine A5 |

| Calystegine B2 |

| Calystegines |

| Cocaine |

| Hyoscyamine |

| N-methyl-Δ1-pyrrolinium cation |

| Nicotine |

| Norpseudotropine |

| Nortropane |

| Pseudotropine |

| Scopolamine |

| Tiglic acid |

| Tigloyl-CoA |

| Tropane |

| Tropine |

| Tropinone |

Enzymatic Mechanisms and Reaction Dynamics Involving 1 Methylpyrrolinium

Elucidation of Enzyme-Catalyzed Steps (e.g., Mannich-like Reactions)

The transformation of 1-methylpyrrolinium into the core structures of various alkaloids is initiated by several key enzymatic steps. In the biosynthesis of tropane (B1204802) alkaloids within the Solanaceae family, a non-canonical type III polyketide synthase, known as pyrrolidine (B122466) ketide synthase (PYKS), plays a pivotal role. nih.govfrontiersin.org PYKS utilizes the N-methyl-Δ¹-pyrrolinium cation directly as a starter substrate, catalyzing two successive rounds of decarboxylative condensation with malonyl-Coenzyme A (malonyl-CoA). nih.govresearchgate.net This enzymatic process yields the key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.net

Following the formation of this intermediate, a cytochrome P450 enzyme, specifically tropinone (B130398) synthase (AbCYP82M3), catalyzes the next crucial step. mdpi.comnih.gov AbCYP82M3 facilitates an oxidative reaction and subsequent cyclization to form tropinone, the first metabolite in the pathway to possess the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids. mdpi.comnih.govmsu.edu

In the biosynthesis of cocaine in Erythroxylum coca, the this compound cation also undergoes enzyme-mediated additions. The initial step is a Mannich-like reaction where the enolate anion of acetyl-CoA acts as a nucleophile, attacking the pyrrolinium cation. wikipedia.org This is followed by a second enzymatic addition via a Claisen condensation, ultimately leading to the tropane ring system unique to cocaine. wikipedia.org

Substrate Specificity and Catalytic Efficiency of Key Enzymes

The enzymes involved in the metabolic nexus surrounding this compound exhibit distinct substrate preferences and efficiencies, which direct the flow of metabolites toward different alkaloid classes.

N-Methylputrescine Oxidase (MPO): This copper-containing amine oxidase catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to form the this compound cation. mdpi.comoup.com Studies on recombinant MPO1 from Nicotiana tabacum show a significantly higher affinity for its primary substrate, N-methylputrescine (Kₘ = 57 µM), compared to putrescine (Kₘ = 309 µM), ensuring efficient production of the pyrrolinium precursor for alkaloid synthesis. oup.comoup.com In contrast, a homologous diamine oxidase (NtDAO1) shows the reverse preference, with a lower Kₘ for putrescine, highlighting the specialized evolution of MPO for its role in alkaloid biosynthesis. oup.comoup.com

Pyrrolidine Ketide Synthase (PYKS): This type III PKS is unusual in its ability to accept the charged, unconjugated N-methyl-Δ¹-pyrrolinium cation as a starter substrate for condensation with malonyl-CoA. nih.govmdpi.com This activity is central to forming the carbon backbone necessary for the second ring of the tropane structure. Co-overexpression of PYKS and CYP82M3 in root cultures of Atropa belladonna leads to significantly higher levels of tropinone and tropine (B42219), demonstrating their synergistic role in the pathway. researchgate.net

Tropinone Synthase (CYP82M3): This cytochrome P450 enzyme acts specifically on the product of the PYKS reaction, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.net Kinetic analysis of AbCYP82M3 from A. belladonna revealed an apparent Kₘ value of 631 µM for its substrate. nih.gov Silencing of the AbCYP82M3 gene in the plant leads to a reduction in tropinone and downstream alkaloids, confirming its essential catalytic function. nih.gov

Tropinone Reductases (TR-I and TR-II): Following its formation, tropinone stands at a metabolic branch point controlled by two distinct, NADPH-dependent reductases. scispace.comresearchgate.net Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine (3α-tropanol), which is the precursor for hyoscyamine (B1674123) and scopolamine (B1681570). mdpi.comnih.gov Conversely, Tropinone Reductase II (TR-II) produces pseudotropine (3β-tropanol), which leads to the synthesis of other tropane alkaloids like calystegines. mdpi.comnih.gov The strict stereospecificity of these two enzymes is a key determinant of the final alkaloid profile in a given plant species. scispace.comiastate.edu

Table 1: Kinetic and Functional Properties of Key Enzymes

| Enzyme | Abbreviation | Source Organism (example) | Substrate(s) | Product(s) | Kₘ Value | Notes |

|---|---|---|---|---|---|---|

| N-Methylputrescine Oxidase | MPO | Nicotiana tabacum | N-Methylputrescine | 4-Methylaminobutanal | 57 µM oup.comoup.com | The product spontaneously cyclizes to this compound. oup.com |

| Pyrrolidine Ketide Synthase | PYKS | Atropa belladonna | This compound, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Not reported | Catalyzes a non-canonical reaction directly using the iminium cation. nih.gov |

| Tropinone Synthase | CYP82M3 | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, NADPH | Tropinone | 631 µM nih.gov | A cytochrome P450 that catalyzes the formation of the bicyclic tropane ring. nih.gov |

| Tropinone Reductase I | TR-I | Hyoscyamus niger | Tropinone, NADPH | Tropine (3α-tropanol) | Not reported | Exhibits high stereospecificity for the 3α-configuration. scispace.comnih.gov |

| Tropinone Reductase II | TR-II | Hyoscyamus niger | Tropinone, NADPH | Pseudotropine (3β-tropanol) | Not reported | Exhibits high stereospecificity for the 3β-configuration. scispace.comnih.gov |

Investigation of Stereoselectivity in this compound Transformations

The stereochemical outcomes of reactions involving this compound are critical, as the biological activity of the final alkaloid products often depends on their precise three-dimensional structure. iastate.edu

The stereoselectivity begins even before the formation of the pyrrolinium ring. The enzyme MPO exhibits stereoselectivity in its oxidation of N-methylputrescine, a process shown to be consistent across different plant species. mdpi.com

A key point of stereochemical investigation is the condensation step catalyzed by PYKS. Research has shown that the reaction of this compound yields a racemic mixture of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.netresearchgate.net This finding is consistent with the observation that tropane alkaloids often exist as racemic mixtures in their native plants. researchgate.net Furthermore, feeding studies have demonstrated that both the (R)- and (S)-enantiomers of the butanoate intermediate can be incorporated into downstream tropane alkaloids, suggesting that the subsequent enzyme, CYP82M3, may not be strictly stereoselective or that racemization can occur in vivo. iastate.edu It has been proposed that the intermediate may readily racemize under neutral or basic conditions. nih.gov

In contrast, the reduction of the ketone group on the tropinone ring is highly stereospecific. The two distinct enzymes, TR-I and TR-II, catalyze the reduction from opposite faces, leading to the formation of either the 3α-hydroxy (tropine) or 3β-hydroxy (pseudotropine) epimer, respectively. scispace.comnih.gov This enzymatic control is fundamental in directing the biosynthetic pathway towards different classes of tropane alkaloids. scispace.comiastate.edu

Role of Non-Enzymatic Condensation Steps in Alkaloid Formation

Alongside enzyme-driven reactions, spontaneous, non-enzymatic steps play a crucial and defining role in the chemistry of this compound.

The very formation of the this compound cation is a spontaneous event. It arises from the intramolecular cyclization (a Schiff base formation) of 4-methylaminobutanal, the product of the MPO-catalyzed reaction. mdpi.comoup.comnih.gov

Recent research has refined the understanding of the formation of the tropane skeleton, indicating that the key Mannich-like reaction is, in fact, a non-enzymatic condensation. nih.govresearchgate.net In this revised model, the enzyme PYKS is responsible for generating a 3-oxo-glutaric acid intermediate from malonyl-CoA. nih.govresearchgate.net This intermediate then spontaneously condenses with the this compound cation in a non-enzymatic, Mannich-like reaction to form racemic 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.netnsf.gov This biomimetic route mirrors the classic Robinson synthesis of tropinone. nih.gov

Furthermore, the inherent reactivity of the intermediates leads to non-enzymatic side reactions that contribute to the chemical diversity of alkaloids in the plant. The key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, can spontaneously decarboxylate to form the simple pyrrolidine alkaloid hygrine (B30402). nih.gov This same intermediate can also undergo a decarboxylative condensation with a second molecule of the this compound cation to form the alkaloid cuscohygrine. nih.gov Silencing the PYKS gene in A. belladonna leads to a high accumulation of the this compound cation, which can then participate in non-enzymatic condensations with other available metabolites, such as 2-O-malonylphenyllactate, generating a wide array of previously uncharacterized pyrrolidine alkaloids. researchgate.netnih.gov

Molecular Genetics and Regulatory Mechanisms of 1 Methylpyrrolinium Metabolism

Identification and Characterization of Genes Encoding Biosynthetic Enzymes (e.g., ODC, PMT, MPO)

The formation of the 1-methylpyrrolinium cation begins with the amino acid ornithine and proceeds through a series of enzymatic reactions. nih.gov This metabolic sequence is catalyzed by three principal enzymes, each encoded by specific genes that have been identified and characterized through extensive molecular research. The pathway is a branch of the primary polyamine metabolism, which has been repurposed for specialized alkaloid production. nih.govpnas.org

The initial step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) . frontiersin.orgfrontiersin.org Following this, Putrescine N-methyltransferase (PMT) carries out the first committed step of the pathway by methylating putrescine to form N-methylputrescine. nih.govmdpi.com This step is a crucial regulatory point; studies have shown that down-regulating PMT gene expression leads to a significant drop in nicotine (B1678760) accumulation. nih.gov The final enzymatic step is the oxidative deamination of N-methylputrescine, which is catalyzed by N-methylputrescine Oxidase (MPO) , a copper-dependent diamine oxidase. mdpi.comnih.gov This reaction produces 4-methylaminobutanal, an unstable intermediate that spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov Research suggests that PMT and MPO evolved from enzymes in primary metabolism, specifically spermidine (B129725) synthase (SPDS) and diamine oxidase (DAO), respectively, through gene duplication events. nih.govresearchgate.net

| Enzyme | Abbreviation | Gene(s) | Function in this compound Biosynthesis | Reference |

|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | ODC | Catalyzes the decarboxylation of ornithine to form putrescine. | nih.gov |

| Putrescine N-methyltransferase | PMT | PMT | Catalyzes the methylation of putrescine to N-methylputrescine, the first committed step. | nih.govresearchgate.net |

| N-methylputrescine Oxidase | MPO | MPO | Catalyzes the oxidative deamination of N-methylputrescine, leading to the formation of the this compound cation. | nih.govresearchgate.net |

Regulatory Loci and Transcription Factors Governing Pathway Expression (e.g., NIC loci, MYB61)

The expression of the biosynthetic genes for this compound and subsequent alkaloids is tightly controlled at the transcriptional level by specific regulatory loci and transcription factors. In tobacco, two primary genetic loci, designated NIC1 and NIC2 , are the master regulators of the pathway. allenpress.com These loci act in a semi-dominant manner, with mutations in them leading to significantly reduced alkaloid levels. allenpress.com The NIC1 locus exerts a substantially stronger effect on nicotine content than the NIC2 locus. nih.gov

Molecular studies have revealed that both the NIC1 and NIC2 loci are composed of clusters of transcription factor genes belonging to the Ethylene Response Factor (ERF) subfamily. nih.govbiorxiv.orgcapes.gov.br These ERF transcription factors, such as NtERF199 at the NIC1 locus, directly activate the promoters of structural genes in the pathway, including PMT, QPT, and MPO, by binding to a specific DNA sequence known as the GCC-box element. nih.govbiorxiv.orgresearchgate.net The presence of multiple, functionally redundant yet distinct ERF genes within these clusters allows for a quantitative and fine-tuned regulation of alkaloid production. nih.govbiorxiv.org

In addition to the NIC-locus ERFs, other transcription factors play a pivotal role, particularly within the jasmonate signaling cascade. The basic helix-loop-helix (bHLH) transcription factor MYC2 is a central regulator that is activated by jasmonate signaling. researchgate.netallenpress.com MYC2 directly binds to G-box and other cis-regulatory elements in the promoters of biosynthetic genes, thereby controlling their expression. allenpress.com MYC2 also functions to up-regulate the expression of the NIC2-locus ERF genes, demonstrating a hierarchical regulatory network where different transcription factor families cooperate to control the pathway. allenpress.com

| Regulator | Type | Function in Pathway Regulation | Reference |

|---|---|---|---|

| NIC1/NIC2 Loci | Genetic Loci | Master regulatory loci containing clusters of ERF genes that control alkaloid biosynthesis. | allenpress.comnih.gov |

| ERFs (e.g., NtERF199) | Transcription Factor | Key activators encoded by NIC loci; bind to GCC-box elements in the promoters of biosynthetic genes. | nih.govbiorxiv.org |

| MYC2 | Transcription Factor (bHLH) | Central regulator in the jasmonate signaling pathway; directly activates biosynthetic genes and NIC-locus ERFs. | researchgate.netallenpress.com |

Hormonal Regulation of this compound-Derived Alkaloid Biosynthesis (e.g., Jasmonate Signaling)

The biosynthesis of this compound-derived alkaloids is not constitutive but is instead induced by various internal and external cues, primarily mediated by plant hormones. The fatty-acid derived hormone jasmonate (JA) is the crucial signaling molecule that triggers this defense pathway, particularly in response to insect herbivory and mechanical wounding. nih.gov

The jasmonate signaling pathway is a well-conserved mechanism in plants. nih.gov Perception of the JA signal is mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1) . oup.com In the absence of JA, repressor proteins known as JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and inhibit transcription factors like MYC2. nih.govnih.gov Upon wounding or herbivore attack, JA levels rise, leading to the formation of a complex between COI1 and JAZ proteins. This targets the JAZ repressors for degradation by the proteasome. nih.govoup.com The degradation of JAZ proteins liberates MYC2 and other transcription factors, allowing them to activate the expression of the entire suite of alkaloid biosynthetic genes, including ODC, PMT, and MPO. nih.govresearchgate.net Exogenous application of jasmonates has been shown to be sufficient to induce the transcription of these genes and increase alkaloid production. oup.com Environmental stresses, such as high salinity, can also enhance nicotine biosynthesis by inducing the plant's endogenous JA pathway. nih.gov

Subcellular Compartmentalization of Biosynthetic Enzymes and Intermediates

The biosynthesis of this compound and subsequent alkaloids is a highly organized process that involves multiple subcellular compartments, ensuring metabolic efficiency and preventing interference with other cellular processes. nih.gov The entire pathway is primarily active in the root cortical cells of the plant. pnas.orgallenpress.com

Evidence suggests a specific distribution of the biosynthetic enzymes within the cell. Ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) are thought to reside in the cytoplasm . researchgate.net In contrast, N-methylputrescine oxidase (MPO), the enzyme that catalyzes the final step to produce the precursor for the this compound cation, has been localized to the peroxisome . allenpress.comresearchgate.net This compartmentalization implies that the intermediate, N-methylputrescine, must be transported from the cytoplasm into the peroxisome for the final reaction to occur. Later steps in the nicotine pathway also show specific localization; for example, the A622 protein is found mainly in the cytoplasm, while berberine (B55584) bridge enzyme-like (BBL) proteins are targeted to the vacuole . allenpress.comnih.gov

After synthesis in the roots, the final alkaloid products, such as nicotine, are transported via the xylem to the aerial parts of the plant, particularly the leaves, where they are stored in the central vacuole as a chemical defense against herbivores. nih.govresearchgate.net This spatial separation of synthesis and storage is a key feature of the plant's defense strategy.

| Enzyme/Process | Subcellular Location | Cell/Tissue Location | Reference |

|---|---|---|---|

| ODC & PMT | Cytoplasm | Root Cortex | researchgate.net |

| MPO | Peroxisome | Root Cortex | allenpress.comresearchgate.net |

| A622 | Cytoplasm | Root Cortex | allenpress.com |

| BBLs | Vacuole | Root Cortex | nih.gov |

| Alkaloid Storage | Vacuole | Leaves | nih.govresearchgate.net |

Gene Co-expression Networks and Metabolic Flux Control

The efficient production of this compound-derived alkaloids requires the coordinated expression of all genes in the pathway to manage metabolic flux and channel precursors effectively. Modern transcriptomic analyses have revealed that the genes involved in this pathway are part of highly correlated gene co-expression networks . oup.comnih.gov This means their expression levels rise and fall in concert, largely under the control of the master regulatory transcription factors like the ERFs and MYC2.

The evolution of this coordinated regulation may have been facilitated by transposable elements (TEs) . pnas.orgbiorxiv.org Research suggests that TEs inserted near the biosynthetic genes may have distributed common transcription factor binding sites, such as the G-box and GCC-box, across the genome. pnas.org This would allow a single transcriptional activator to simultaneously regulate multiple genes, thereby linking them into a coherent network and ensuring a coordinated metabolic flux. pnas.orgbiorxiv.org

Metabolic flux control is also evident in how the plant responds to stress. For example, under conditions like heat stress where carbon fixation through photosynthesis is reduced, the plant can reroute its resources. mdpi.com Studies using radiocarbon flux analysis have shown that under such stress, the plant may break down existing proteins to free up essential amino acids, like aspartic acid, to serve as precursors for the pyridine (B92270) ring of nicotine. mdpi.comnih.gov This demonstrates a dynamic reprogramming of metabolic flux to maintain the production of defensive alkaloids even when primary resources are limited. nih.govmdpi.com Analytical methods like Weighted Gene Co-expression Network Analysis (WGCNA) are powerful tools for identifying these complex relationships, pinpointing key hub genes and modules that are significantly correlated with alkaloid accumulation. jpmb-gabit.irfrontiersin.org

Advanced Methodological Approaches for Studying 1 Methylpyrrolinium Pathways

Isotopic Labeling Studies for Pathway Tracing (e.g., Carbon-13, Oxygen-18)

Isotopic labeling has been a cornerstone in deciphering the metabolic fate of precursors leading to and from 1-methylpyrrolinium. By introducing molecules enriched with stable isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), and Oxygen-18 (¹⁸O), scientists can track the incorporation of these labels into downstream metabolites, thereby mapping the biosynthetic route.

Early studies utilized radioisotope-labeled feeding experiments to outline the general framework of tropane (B1204802) alkaloid biosynthesis. iastate.edu More recent investigations have employed stable isotopes in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for more precise pathway analysis. For instance, feeding studies in Datura stramonium root cultures with precursors like [2-¹³C, ²H₃]-acetate, [1-¹³C, ¹⁸O₂]-acetate, and [²H₃-methyl]-methionine have been conducted. nih.gov These experiments revealed that deuterium from acetate (B1210297) is specifically incorporated into the C-6 and C-7 positions of the tropane ring system of littorine (B1216117) and hyoscyamine (B1674123). nih.gov However, ¹⁸O from [1-¹³C, ¹⁸O₂]-acetate was not retained in the C(3)-O bond, providing insights into the enzymatic mechanisms involved. nih.gov

Furthermore, studies using [2-¹³C, ¹⁵N]-N-methylpyrrolinium chloride in Erythroxylum coca demonstrated its direct incorporation into methylecgonine (B8769275), a precursor to cocaine. iastate.edu The use of doubly labeled precursors, such as sodium [1,2-¹³C₂]acetate, has been instrumental in confirming the symmetric incorporation of the acetate unit into the C-2 and C-4 positions of hyoscyamine, supporting a pathway involving the reaction of acetoacetate (B1235776) with the this compound salt. acs.org These meticulous tracing experiments have been fundamental in verifying proposed biosynthetic steps and in ruling out alternative pathways. acs.org

Table 1: Examples of Isotopic Labeling Studies in Tropane Alkaloid Biosynthesis

| Labeled Precursor | Organism/System | Key Finding | Reference(s) |

|---|---|---|---|

| [2-¹³C, ²H₃]-acetate | Datura stramonium root cultures | Deuterium incorporated into C-6 and C-7 of the tropane ring. | nih.gov |

| [1-¹³C, ¹⁸O₂]-acetate | Datura stramonium root cultures | No retention of ¹⁸O in the C(3)-O bond of the tropane ring. | nih.gov |

| [²H₃-methyl]-methionine | Datura stramonium root cultures | Tracing the origin of the N-methyl group. | nih.gov |

| [2-¹³C, ¹⁵N]-N-methylpyrrolinium chloride | Erythroxylum coca leaves | Direct incorporation into methylecgonine. | iastate.edu |

| Sodium [1,2-¹³C₂]acetate | Datura stramonium transformed root cultures | Symmetrical incorporation into C-2 and C-4 of hyoscyamine. | acs.org |

| (R,S)-[2,3-¹³C₂]-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate | Datura stramonium transformed root cultures | Incorporation into hyoscyamine, supporting its role as an intermediate. | acs.org |

Genetic Manipulation for Pathway Elucidation (e.g., Gene Silencing via RNAi, Overexpression Studies)

The advent of genetic engineering has provided powerful tools to probe the function of specific genes within the this compound-related pathways. Techniques such as gene silencing via RNA interference (RNAi) and overexpression studies allow for the targeted manipulation of enzyme levels, revealing their roles and identifying rate-limiting steps.

Gene Silencing (RNAi): By introducing double-stranded RNA (dsRNA) molecules complementary to a target mRNA, RNAi leads to the specific degradation of that mRNA, effectively silencing the corresponding gene. researchgate.netnih.gov This approach has been used to down-regulate genes in alkaloid biosynthetic pathways to confirm their function. For example, silencing of an aromatic amino acid aminotransferase (ArAT4) in Atropa belladonna was found to disrupt scopolamine (B1681570) biosynthesis by reducing the levels of phenyllactate. nih.gov In the context of nicotine (B1678760) metabolism, RNAi-mediated silencing of the jasmonate receptor COI1 inhibits the expression of nicotine biosynthetic genes. oup.com Similarly, silencing of CYP82E4, a nicotine N-demethylase, has been shown to greatly reduce nornicotine (B190312) levels in tobacco. reginfo.gov

Overexpression Studies: Conversely, overexpressing a gene of interest can lead to increased production of its corresponding enzyme, which can help to identify its function and determine if it is a rate-limiting step in the pathway. The overexpression of putrescine N-methyltransferase (PMT), which catalyzes the first committed step towards tropane and nicotine alkaloids, has been a major focus. researchgate.net Overexpression of a tobacco pmt gene in Atropa belladonna and Duboisia hybrids led to increased N-methylputrescine levels, although the impact on final tropane alkaloid content varied. biocyclopedia.com In a significant metabolic engineering success, the simultaneous overexpression of pmt and the gene for hyoscyamine 6β-hydroxylase (H6H) in Hyoscyamus niger hairy root cultures resulted in a more than nine-fold increase in the production of the valuable pharmaceutical scopolamine. nih.gov Overexpression of transcription factors that regulate the pathway, such as NtERF189 and NtMYC2a in tobacco, has also been shown to increase nicotine accumulation by up-regulating multiple pathway genes. oup.comnih.gov

Table 2: Genetic Manipulation Approaches in this compound-Related Pathways

| Technique | Target Gene/Protein | Organism | Outcome | Reference(s) |

|---|---|---|---|---|

| RNAi Silencing | ArAT4 | Atropa belladonna | Disruption of scopolamine biosynthesis. | nih.gov |

| RNAi Silencing | CYP82E4 | Nicotiana tabacum | Reduced nornicotine levels. | reginfo.gov |

| RNAi Silencing | NtJIH1 | Nicotiana tabacum | Altered JA signaling and nicotine accumulation. | nih.govscienceopen.com |

| Overexpression | Putrescine N-methyltransferase (PMT) | Atropa belladonna | Increased N-methylputrescine levels. | biocyclopedia.com |

| Overexpression | Hyoscyamine 6β-hydroxylase (H6H) | Atropa belladonna | Elevated scopolamine levels. | biocyclopedia.com |

| Co-overexpression | PMT and H6H | Hyoscyamus niger | Over 9-fold increase in scopolamine production. | nih.gov |

| Overexpression | NtERF189 (Transcription Factor) | Nicotiana tabacum | Increased nicotine accumulation. | oup.combiorxiv.org |

Advanced Analytical Techniques for Intermediate and Product Characterization (e.g., NMR, Mass Spectrometry)

The identification and structural elucidation of the often transient and low-abundance intermediates in biosynthetic pathways are critically dependent on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), frequently coupled with chromatographic separation methods like liquid chromatography (LC), are indispensable tools.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of molecules. ¹³C-NMR, in particular, has been crucial in conjunction with isotopic labeling studies. For example, ¹³C-NMR was used to establish that the biosynthesis of tropic acid, a moiety of hyoscyamine, involves an intramolecular rearrangement of phenylalanine. iastate.edu It is also a key method for the structural characterization of synthesized intermediates, such as N-methyl-Δ¹-pyrrolinium chloride, to confirm their identity before use in feeding studies. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity for detecting and quantifying metabolites in complex biological matrices. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This technique has been used in metabolomics studies to identify this compound and its downstream products, such as ecgonine (B8798807) methyl ester and tropinone (B130398), in human aqueous humor. nih.govfrontiersin.orgfrontiersin.org High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of unknown compounds, aiding in their identification. nih.gov

These analytical methods are not only used to identify end-products but are essential for characterizing the products of in vitro enzymatic assays, which is a key step in the functional characterization of enzymes.

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in Pathway Discovery

"Omics" technologies provide a global view of the molecular components of a biological system, offering a powerful hypothesis-generating approach for pathway discovery.

Transcriptomics: Transcriptomics, often performed using RNA-sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell or tissue at a given time. This can reveal which genes are actively expressed under specific conditions or in particular tissues. By comparing the transcriptomes of alkaloid-producing and non-producing plants, or tissues at different developmental stages, researchers can identify candidate genes involved in the biosynthesis. pnas.orgresearchgate.net For example, transcriptome analysis of Erythroxylum coca has been instrumental in discovering genes involved in tropane alkaloid biosynthesis, including those responsible for the formation of the this compound cation and its subsequent conversion to cocaine. pnas.orgresearchgate.netmdpi.com

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. A proteomics approach was used to investigate the response of Hyoscyamus albus roots to iron deficiency. frontiersin.orgnih.gov This study revealed a significant decrease in the levels of hyoscyamine 6β-hydroxylase (H6H), an iron-dependent enzyme, which was correlated with reduced gene expression and a decrease in both hyoscyamine and scopolamine content, directly linking mineral nutrition to the alkaloid pathway's output. frontiersin.orgnih.gov

Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. LC-MS-based metabolomics has been applied to analyze the aqueous humor of patients with different eye conditions. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net These studies successfully identified and quantified this compound, ecgonine methyl ester, and tropinone, demonstrating the presence and modulation of this metabolic pathway in human tissues. nih.govfrontiersin.orgfrontiersin.org

The integration of these different omics datasets provides a comprehensive systems-level understanding of how the this compound pathway is regulated and interacts with other metabolic networks.

Functional Characterization of Novel Enzymes and Genes

The identification of candidate genes through omics approaches is only the first step. The definitive proof of their function requires their expression, purification, and in vitro characterization. This involves cloning the candidate gene, expressing it in a heterologous system (like E. coli or yeast), purifying the resulting enzyme, and then performing enzymatic assays with putative substrates.

A landmark discovery in the tropane alkaloid pathway was the identification and functional characterization of two novel enzymes from Atropa belladonna: AbPYKS, a type III polyketide synthase, and AbCYP82M3, a cytochrome P450 enzyme. researchgate.netnih.gov It was demonstrated that AbPYKS catalyzes the condensation of the this compound cation with malonyl-CoA to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netnih.gov Subsequently, AbCYP82M3 mediates the cyclization of this intermediate to form tropinone, the central precursor for various tropane alkaloids. researchgate.net Similarly, the enzyme that catalyzes the final step in cocaine formation, the condensation of methylecgonine with benzoyl-CoA, was identified and characterized as cocaine synthase. nih.gov The discovery of these enzymes, which had long remained elusive, filled critical gaps in our understanding of how the bicyclic tropane core is assembled from the this compound cation. researchgate.net

Table 3: Functionally Characterized Enzymes in Tropane Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function | Organism | Reference(s) |

|---|---|---|---|---|

| Putrescine N-methyltransferase | PMT | N-methylation of putrescine | Nicotiana tabacum, Atropa belladonna, Hyoscyamus niger | researchgate.netnih.govmdpi.com |

| N-methylputrescine oxidase | MPO | Oxidative deamination of N-methylputrescine | Nicotiana tabacum | nih.govoup.com |

| Type III polyketide synthase | AbPYKS | Condensation of this compound cation and malonyl-CoA | Atropa belladonna | researchgate.netnih.gov |

| Cytochrome P450 | AbCYP82M3 | Cyclization to form tropinone | Atropa belladonna | researchgate.net |

| Tropinone Reductase I | TR-I | Reduction of tropinone to tropine (B42219) | Solanaceae species | nih.govmdpi.com |

| Tropinone Reductase II | TR-II | Reduction of tropinone to pseudotropine | Solanaceae species | nih.govmdpi.com |

| Hyoscyamine 6β-hydroxylase | H6H | Conversion of hyoscyamine to scopolamine | Hyoscyamus niger | nih.govresearchgate.net |

| Cocaine synthase | - | Condensation of methylecgonine and benzoyl-CoA | Erythroxylum coca | nih.gov |

Synthetic Biology and Metabolic Engineering for 1 Methylpyrrolinium and Derivative Production

Heterologous Pathway Reconstruction in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)

The reconstruction of biosynthetic pathways in tractable microbial hosts like Escherichia coli and Saccharomyces cerevisiae is a cornerstone of producing plant-derived natural products. The biosynthesis of 1-methylpyrrolinium from the amino acid L-ornithine involves a three-step enzymatic cascade. researchgate.netacs.org Researchers have successfully reconstructed this pathway by expressing heterologous genes from various plant sources in both E. coli and S. cerevisiae. nih.gov

The key enzymes involved in this reconstructed pathway are:

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of L-ornithine to putrescine.

Diamine Oxidase (DAO) / N-methylputrescine oxidase (MPO): This copper-dependent enzyme catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. mdpi.combiocyclopedia.com This product is unstable and spontaneously cyclizes to form the this compound cation. mdpi.comnih.gov

Successful heterologous production of this compound has been achieved by combining enzymes from different plant species, demonstrating the modularity of synthetic biology approaches. nih.govresearchgate.netacs.org For instance, a functional pathway was created using an ornithine decarboxylase from Erythroxylum coca, a putrescine N-methyltransferase from Anisodus tanguticus, and diamine oxidases from Anisodus acutangulus. nih.govacs.org The functional expression of these enzymes in microbial hosts establishes a platform for the bioproduction of this crucial alkaloid precursor.

| Enzyme | Abbreviation | Function | Source Organism Example | Reference |

|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | L-ornithine → Putrescine | Erythroxylum coca | nih.gov |

| Putrescine N-methyltransferase | PMT | Putrescine → N-methylputrescine | Anisodus tanguticus, Atropa belladonna | nih.govmdpi.comresearchgate.net |

| Diamine Oxidase / N-methylputrescine oxidase | DAO / MPO | N-methylputrescine → this compound (via spontaneous cyclization) | Anisodus acutangulus, Datura metel | nih.govresearchgate.net |

Strategies for De Novo Biosynthesis of this compound in Engineered Microorganisms

De novo biosynthesis refers to the production of a target compound from simple, central metabolites like sugars and amino acids, which are readily available in microbial culture media. sci-hub.senih.gov The construction of a plant-derived biosynthetic pathway in E. coli and S. cerevisiae has enabled the de novo production of this compound from L-ornithine, a native amino acid in these hosts. nih.govacs.org

Initial efforts successfully demonstrated the feasibility of this approach, achieving production titers of 3.02 mg/L in E. coli and 2.07 mg/L in S. cerevisiae. nih.govacs.org These proof-of-concept studies established a foundational microbial chassis for producing this compound-derived alkaloids. researchgate.net The engineered strains serve as a starting point for further optimization to enhance yields and productivity. researchgate.net

Optimization of Production Titers and Yields in Bioreactor Systems

Achieving industrially relevant production levels requires extensive optimization of the engineered microbial strains and the fermentation process. frontiersin.org Metabolic engineering strategies have been employed to significantly boost the production of this compound. In one study, engineering a S. cerevisiae strain by improving cofactor supply and reducing the metabolic flux towards product catabolism pathways led to a final titer of 17.82 mg/L, an 8.6-fold increase over the initial strain. nih.govacs.org

Further downstream in the tropane (B1204802) alkaloid pathway, optimization efforts have yielded even more dramatic results. By incorporating multiple plant transporters, implementing cofactor regeneration mechanisms, and optimizing growth conditions in a yeast platform, researchers achieved a more than 100-fold increase in hyoscyamine (B1674123) production (to 480 μg/L) and a 7-fold increase in scopolamine (B1681570) production (to 172 μg/L). nih.govpnas.org While these improvements are for downstream products, the principles are directly applicable to optimizing the this compound intermediate. General bioreactor optimization, including parameters like aeration and nutrient feeding strategies in perfusion systems, is also critical for maintaining highly productive cells and achieving high-density cultures for sustained production. biopharminternational.com

Metabolic Flux Optimization for Enhanced Precursor Supply and Product Accumulation

The efficiency of a heterologous pathway is heavily dependent on the host's ability to supply the necessary precursors. Metabolic flux optimization aims to redirect the flow of central metabolites towards the desired product. For this compound, the key precursor is putrescine, which is derived from L-ornithine. pnas.org

In S. cerevisiae, several strategies have been employed to increase the intracellular pool of putrescine. These include:

Overexpression of native enzymes: Increasing the expression of yeast enzymes like glutamate (B1630785) N-acetyltransferase (Arg2p), arginase (Car1p), and ornithine decarboxylase (Spe1p) helps push metabolic flux towards putrescine. pnas.org

Disruption of competing pathways: Deleting genes such as MEU1 (encoding methylthioadenosine phosphorylase) and OAZ1 (encoding ornithine decarboxylase antizyme-1) prevents the diversion of precursors and the inhibition of key enzymes, thereby channeling more resources into the desired pathway. nih.govpnas.org

Introduction of heterologous pathways: Implementing a bacterial/plant hybrid pathway using enzymes like arginine decarboxylase (ADC) and agmatine (B1664431) ureohydrolase (speB) can create an alternative route to putrescine. pnas.orggoogle.com

Combining these approaches in a single yeast strain resulted in a 71-fold improvement in putrescine production, reaching titers of 86 mg/L, which provides a significantly enhanced precursor pool for this compound synthesis. nih.gov

Engineering Microbial Platforms for Downstream Alkaloid Synthesis from this compound

The microbial production of this compound creates a critical branch point for the synthesis of various downstream alkaloids. mdpi.com The true value of these platforms lies in their extension to produce high-value, complex molecules like tropine (B42219), hyoscyamine, and scopolamine. frontiersin.orgbohrium.com

The conversion of this compound to tropinone (B130398), the precursor of the tropane ring, was a long-standing mystery until the recent identification of two key enzymes in Atropa belladonna:

Atypical Polyketide Synthase (PYKS): This enzyme catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. mdpi.comnih.gov

Cytochrome P450 (CYP82M3): This enzyme mediates a decarboxylative condensation to form tropinone. mdpi.comnih.gov

From tropinone, the pathway branches. Tropinone Reductase I (TR-I) reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine, while Tropinone Reductase II (TR-II) produces pseudotropine, which leads to calystegines. mdpi.comfrontiersin.org Further downstream, enzymes like littorine (B1216117) synthase (LS) and hyoscyamine 6β-hydroxylase (H6H) are required to complete the synthesis of hyoscyamine and scopolamine. mdpi.comsci-hub.se

By assembling these multi-enzyme cascades, often involving more than twenty proteins from diverse origins (plant, bacteria, yeast, animal) and localizing them to specific subcellular compartments, researchers have successfully engineered S. cerevisiae to produce tropine, hyoscyamine, and scopolamine de novo. sci-hub.senih.govnih.gov

| Product | Host Organism | Titer | Key Engineering Strategy | Reference |

|---|---|---|---|---|

| This compound | Escherichia coli | 3.02 mg/L | De novo biosynthesis from L-ornithine | nih.govacs.org |

| This compound | Saccharomyces cerevisiae | 2.07 mg/L | De novo biosynthesis from L-ornithine | nih.govacs.org |

| This compound | Saccharomyces cerevisiae | 17.82 mg/L | Metabolic engineering (cofactor supply, reduced catabolism) | nih.govacs.org |

| Hyoscyamine | Saccharomyces cerevisiae | 480 µg/L | Transport engineering, cofactor regeneration, optimized conditions | nih.govpnas.org |

| Scopolamine | Saccharomyces cerevisiae | 172 µg/L | Transport engineering, cofactor regeneration, optimized conditions | nih.govpnas.org |

| Tropine | Saccharomyces cerevisiae | 6 mg/L | Expression of 15 additional genes and 7 gene disruptions | researchgate.net |

Identification of Undiscovered Pathway Enzymes Through Synthetic Biology Approaches

One of the significant bottlenecks in reconstructing complex plant metabolic pathways is the existence of missing or uncharacterized enzymes. frontiersin.org Synthetic biology platforms, particularly in yeast, have proven to be powerful tools for gene discovery. bio-conferences.orgtechnologynetworks.compnas.org By building a microbial chassis that accumulates a known pathway intermediate, researchers can create a screening platform to test candidate genes and identify the missing enzymatic functions. nih.gov

This approach was instrumental in elucidating the complete biosynthesis of medicinal tropane alkaloids. rsc.orgnih.gov For example:

Using functional genomics in a yeast platform, a key reductase (HDH) that converts tropinone aldehyde to tropine was discovered. bio-conferences.org

The same strategy was used to identify the elusive littorine synthase (LS), an acyltransferase responsible for a central step in hyoscyamine synthesis. bio-conferences.orgsci-hub.se

Yeast-based discovery platforms have also been used to elucidate the final enzymatic steps in cocaine biosynthesis in Erythroxylum coca, revealing that this pathway evolved almost entirely independently from the one in Solanaceae plants. technologynetworks.compnas.org

These discoveries not only complete our understanding of how plants produce these complex molecules but also provide the genetic tools necessary to build more efficient microbial cell factories and even create "new-to-nature" hybrid alkaloids by mixing and matching enzymes from different evolutionary origins. technologynetworks.compnas.org

Theoretical and Computational Investigations of 1 Methylpyrrolinium Chemical Biology

Quantum Chemical Calculations of Electronic Structure and Reactivity

In pyrrolidinium (B1226570) cations, the positive charge is typically delocalized, distributed among the carbon atoms adjacent to the quaternary nitrogen, which itself carries a negative Mulliken charge. mdpi.com This charge distribution is crucial for its reactivity. Computational studies on related N-alkyl-N-methylpyrrolidinium cations have explored their thermodynamic properties and stability, providing insights applicable to the 1-methylpyrrolinium ion. mdpi.com

The this compound cation is a critical electrophile in Mannich-like condensation reactions, a key step in tropane (B1204802) alkaloid biosynthesis. researchgate.netescholarship.org Computational studies help to dissect these complex reaction mechanisms. For example, in the formation of tropinone (B130398), this compound undergoes a condensation reaction. mdpi.comresearchgate.net Mechanistic studies, supported by computational modeling, have shown that this can proceed via an intermediate like 3-oxo-glutaric acid, which is generated by a polyketide synthase (PYKS) and then undergoes a non-enzymatic Mannich-like condensation with the this compound cation. researchgate.net

Computational approaches, such as the use of quantum mechanical cluster models based on DFT, can be employed to characterize the stationary points and transition states of such enzymatic reactions. rsc.org Although specific transition state analyses for reactions directly involving this compound are not widely detailed in the provided literature, the methodologies are well-established. Such analyses would involve calculating the energy barriers for steps like the nucleophilic attack on the iminium carbon, which is central to its role in biosynthesis. escholarship.orgrsc.org

Computational methods are vital for predicting spectroscopic properties, which aids in the identification of transient intermediates in a reaction pathway. DFT calculations can predict infrared (IR) vibration frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. core.ac.uk

For related pyrrolidinium cations, DFT calculations have been successfully used to compute IR spectra, which show good agreement with experimental data. core.ac.uk Isotope ratio monitoring by 13C NMR spectrometry is another technique where computational predictions are valuable. nih.gov Studies on nicotine (B1678760) and tropine (B42219) biosynthesis have used this method to trace the metabolic fate of the this compound intermediate, relating the position-specific 13C/12C ratios back to their precursors and the kinetic isotope effects of the enzymes involved. nih.gov Such data provides a detailed picture of the non-statistical isotope distribution that arises from specific enzymatic mechanisms. nih.gov

| Computational Method | Application to this compound and Analogs | Key Findings/Predictions |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electrostatic potential, and reactivity. | Charge delocalization on the pyrrolidinium ring; negative charge on the nitrogen atom. mdpi.com |

| Quantum Mechanical (QM) Cluster Models | Characterization of reaction mechanisms and transition states. rsc.org | Elucidation of multi-step enzymatic reactions, including nucleophilic attack and proton transfer steps. rsc.org |